molecular formula C11H15NO6S B2490234 Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate CAS No. 886498-68-6

Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate

Cat. No. B2490234
CAS RN: 886498-68-6
M. Wt: 289.3
InChI Key: OOGCPSDZBJSPKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions where specific conditions and reagents are used to ensure the successful formation of the desired product. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate (3e) has been synthesized and characterized using techniques such as XRD, FT-IR, UV–Vis, and NMR. These studies provide insights into the methods and challenges associated with synthesizing complex organic molecules (Gültekin et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate has been investigated using X-ray crystallography among other techniques. This allows for the determination of the compound's geometry, bond lengths, and angles, providing a comprehensive understanding of its molecular architecture. For instance, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate reveals the arrangement of molecules and their interactions within the crystal (Mao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate and similar compounds are complex, involving multiple steps and reagents. These reactions can lead to the formation of a variety of products, depending on the conditions and reactants used. The decomposition of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate in dimethyl sulfoxide, for example, yields a mixture of products, demonstrating the chemical reactivity and potential for diverse chemical transformations (Dabbagh et al., 2005).

Physical Properties Analysis

The physical properties of Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate, such as solubility, melting point, and boiling point, are essential for understanding its behavior in various environments and applications. These properties can influence how the compound is handled, stored, and used in research and industrial processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, define the compound's potential applications and how it interacts with other substances. Studies on similar compounds have explored their antimicrobial activity, demonstrating the broader implications of understanding the chemical properties of Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate and related molecules (Ghorab et al., 2017).

Scientific Research Applications

  • Chemical Synthesis and Rearrangements

    • Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate, structurally similar to Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate, is involved in acid-catalyzed rearrangements in organic synthesis. It is formed in the solvolysis of related compounds and undergoes further rearrangements in methanol (Greene & Lewis, 1968).
  • Drug Intermediate Synthesis

    • Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate analogs are used in the synthesis of intermediates for therapeutic drugs. For example, rac-Methyl 6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-(propionyloxy)phenyl) hexanoate, synthesized from 2-methylnaphthoquinone, is an intermediate in drugs for neurodegenerative diseases (Ito et al., 2003).
  • Organic Chemistry Education

    • Derivatives of Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate are used in undergraduate organic chemistry experiments. These experiments help students engage in scientific research and develop experimental skills (Min, 2015).
  • Pharmaceutical Research

    • Some derivatives of Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate are researched for potential pharmaceutical applications. For instance, methyl 2-arylpropanoates, obtained through reactions involving similar compounds, have nonsteroidal anti-inflammatory and analgesic activities (Yamauchi et al., 1987).
  • Materials Science

    • Compounds structurally related to Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate are used in the synthesis of materials with nonlinear optical properties. These materials are important for applications like NLO device fabrication (Lee, Bang, & Baek, 2005).
  • Catalytic and Synthetic Chemistry

    • In catalytic and synthetic chemistry, methyl 2,5-di-(2′-hydroxyethoxy)benzylidenecyanoacetate, related to Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate, is prepared for applications in polyurethane synthesis with potential use in various industrial processes (Ōae et al., 1963).

properties

IUPAC Name

methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-16-8-4-7(5-11(13)18-3)10(19(12,14)15)6-9(8)17-2/h4,6H,5H2,1-3H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGCPSDZBJSPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate

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